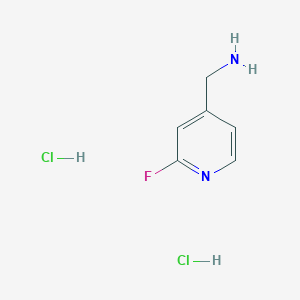

(2-Fluoropyridin-4-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(2-fluoropyridin-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2.2ClH/c7-6-3-5(4-8)1-2-9-6;;/h1-3H,4,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWWLMTWKLKDBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00631131 | |

| Record name | 1-(2-Fluoropyridin-4-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667906-60-7 | |

| Record name | 1-(2-Fluoropyridin-4-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminomethyl)-2-fluoropyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (2-Fluoropyridin-4-yl)methanamine Dihydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The strategic incorporation of this small, highly electronegative atom can lead to enhanced metabolic stability, improved membrane permeability, and increased binding affinity to biological targets.[1][2] Within this context, fluorinated pyridines have emerged as particularly valuable scaffolds in the design of novel therapeutics.[3] The pyridine ring itself is a prevalent motif in numerous FDA-approved drugs, capable of engaging in crucial hydrogen bonding interactions within protein active sites. When functionalized with fluorine, the resulting fluoropyridine building blocks offer a unique combination of properties that are highly sought after in drug discovery programs.

This technical guide provides an in-depth exploration of (2-Fluoropyridin-4-yl)methanamine dihydrochloride, a key building block for the synthesis of a wide range of biologically active molecules. We will delve into its chemical properties, provide detailed protocols for its synthesis and purification, and discuss its applications in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Physicochemical Properties and Characterization

(2-Fluoropyridin-4-yl)methanamine dihydrochloride, with the CAS number 667906-60-7 , is a white to off-white solid.[4] Its chemical structure consists of a pyridine ring substituted with a fluorine atom at the 2-position and an aminomethyl group at the 4-position, supplied as a dihydrochloride salt. This salt form generally enhances the compound's stability and solubility in aqueous media.

| Property | Value | Source |

| CAS Number | 667906-60-7 | [4] |

| Molecular Formula | C₆H₉Cl₂FN₂ | |

| Molecular Weight | 199.06 g/mol | |

| Appearance | White to off-white solid | |

| Purity | Typically >95% |

Structural Characterization:

Synthesis of (2-Fluoropyridin-4-yl)methanamine Dihydrochloride: A Step-by-Step Protocol

The synthesis of (2-Fluoropyridin-4-yl)methanamine typically involves the modification of a pre-existing 2-fluoropyridine scaffold. One of the most common and efficient routes involves the reduction of a nitrile group at the 4-position. Below is a detailed, field-proven protocol for the synthesis of (2-Fluoropyridin-4-yl)methanamine, followed by its conversion to the dihydrochloride salt.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for (2-Fluoropyridin-4-yl)methanamine dihydrochloride.

Experimental Protocol:

Part 1: Synthesis of (2-Fluoropyridin-4-yl)methanamine (Free Base)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-4-cyanopyridine (1.0 eq) in a mixture of tetrahydrofuran (THF) and ethanol (1:1, v/v).

-

Causality: The solvent system is chosen to ensure the solubility of the starting material and the product, while also being compatible with the hydrogenation catalyst.

-

-

Catalyst Addition: To the stirred solution, carefully add Raney Nickel (approx. 10% by weight of the starting material) under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: Raney Nickel is a highly effective and commonly used catalyst for the reduction of nitriles to primary amines.

-

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an atmosphere of hydrogen. Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Causality: The hydrogenation reaction proceeds via the catalytic reduction of the nitrile group. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

-

Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with ethanol.

-

Causality: Celite® filtration is a standard and effective method for removing fine, solid catalysts like Raney Nickel from a reaction mixture.

-

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude (2-Fluoropyridin-4-yl)methanamine as an oil or a solid. This crude product can be used directly in the next step or purified by column chromatography on silica gel if necessary.

Part 2: Formation of (2-Fluoropyridin-4-yl)methanamine Dihydrochloride

-

Dissolution: Dissolve the crude (2-Fluoropyridin-4-yl)methanamine in a minimal amount of methanol or diethyl ether.

-

Acidification: To the stirred solution, slowly add a solution of hydrochloric acid in dioxane (typically 4 M) or ethereal HCl (2.2 equivalents).

-

Causality: The addition of a strong acid protonates the basic nitrogen atoms of the pyridine ring and the primary amine, leading to the formation of the dihydrochloride salt.

-

-

Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. Stir the suspension for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield (2-Fluoropyridin-4-yl)methanamine dihydrochloride as a stable, crystalline solid.

-

Causality: The dihydrochloride salt is generally less soluble in non-polar organic solvents like diethyl ether, allowing for its efficient isolation by precipitation and filtration.

-

Purification and Quality Control

The purity of the final product is crucial for its application in drug discovery. The purification of aminopyridine salts can be achieved through recrystallization from a suitable solvent system, such as ethanol/ether or methanol/ether.

Purification Protocol (Recrystallization):

-

Dissolve the crude (2-Fluoropyridin-4-yl)methanamine dihydrochloride in a minimal amount of hot methanol or ethanol.

-

Slowly add diethyl ether as an anti-solvent until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Quality Control:

The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by ¹H NMR and Mass Spectrometry. The presence of two hydrochloride equivalents can be confirmed by titration or elemental analysis.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

(2-Fluoropyridin-4-yl)methanamine dihydrochloride is a valuable building block for the synthesis of a diverse range of pharmaceutical compounds. The presence of the 2-fluoropyridine moiety is particularly advantageous in the design of kinase inhibitors. The fluorine atom can enhance the binding affinity of the molecule to the kinase active site and improve its metabolic stability.[3] The primary amine at the 4-position provides a convenient handle for further chemical modifications, allowing for the introduction of various pharmacophores to optimize the compound's biological activity and pharmacokinetic profile.

Role in Kinase Inhibitor Scaffolds:

The 2-aminopyridine scaffold is a well-established "hinge-binder" in many kinase inhibitors, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The introduction of a fluorine atom at the 2-position can modulate the basicity of the pyridine nitrogen and influence the strength of these hydrogen bonds. The aminomethyl group at the 4-position can be readily acylated, alkylated, or used in coupling reactions to append larger fragments that can interact with other regions of the ATP-binding pocket, leading to increased potency and selectivity. For example, this building block can be utilized in the synthesis of inhibitors targeting kinases implicated in cancer and inflammatory diseases.[7]

Diagram of a Potential Kinase Inhibitor Synthesis:

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]

- 6. 2-AMINO-4-FLUOROPYRIDINE(944401-77-8) 1H NMR spectrum [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Physicochemical Properties of (2-Fluoropyridin-4-yl)methanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery, the adage that "a drug must reach its target to be effective" has never been more pertinent. The journey of a small molecule from administration to its site of action is governed by a complex interplay of its intrinsic physical and chemical properties.[1][2][3] For researchers and drug development professionals, a thorough understanding of a candidate molecule's physicochemical profile is not merely an academic exercise; it is a fundamental prerequisite for success, directly impacting absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1][3] Neglecting these foundational characteristics often leads to costly late-stage failures.[2]

This in-depth technical guide focuses on (2-Fluoropyridin-4-yl)methanamine dihydrochloride, a fluorinated pyridine derivative of interest in medicinal chemistry. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, pKa, and binding affinity, making a detailed physical property analysis essential. As this compound is supplied as a dihydrochloride salt, its properties will be heavily influenced by its salt form, particularly concerning solubility and hygroscopicity. This guide will provide a Senior Application Scientist's perspective on not just what properties to measure, but why and how to measure them, ensuring a robust and reliable characterization.

Molecular Identity and Structure

A precise understanding of a molecule's identity is the cornerstone of any scientific investigation. (2-Fluoropyridin-4-yl)methanamine dihydrochloride is a salt, meaning the basic amine functional groups have been protonated by hydrochloric acid.[4][5] This is a common strategy to improve the solubility and stability of amine-containing compounds.[6][7]

| Property | Value | Source |

| Chemical Name | (2-Fluoropyridin-4-yl)methanamine dihydrochloride | N/A |

| Synonyms | 4-(Aminomethyl)-2-fluoropyridine dihydrochloride | N/A |

| CAS Number | 667906-60-7 | |

| Molecular Formula | C₆H₉Cl₂FN₂ | |

| Molecular Weight | 199.05 g/mol | |

| Chemical Structure |  | N/A |

| InChI | 1S/C6H7FN2.2ClH/c7-6-3-5(4-8)1-2-9-6;;/h1-3H,4,8H2;2*1H | |

| InChIKey | YBWWLMTWKLKDBQ-UHFFFAOYSA-N |

Melting Point Analysis: More Than Just a Number

The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity.[8] A sharp melting range is characteristic of a pure crystalline substance, while a broad melting range often suggests the presence of impurities.[9] For hygroscopic salts like amine hydrochlorides, careful sample preparation is critical to obtain an accurate measurement.[10][11]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the standard technique for melting point determination.[10][11]

Causality Behind Experimental Choices:

-

Sample Preparation: The sample must be a fine, dry powder to ensure uniform heat transfer within the capillary.[8] For hygroscopic materials, this step should be performed in a low-humidity environment (e.g., a glove box) to prevent water absorption, which can depress the melting point. Sealing the capillary is also recommended for hygroscopic or sublimating samples.[10][11]

-

Heating Rate: A slow heating rate (1-2 °C/minute) near the expected melting point is crucial for allowing the system to remain in thermal equilibrium, yielding an accurate melting range. An initial rapid heating can be used to approximate the melting point, followed by a more careful determination.[9]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the (2-Fluoropyridin-4-yl)methanamine dihydrochloride sample is completely dry and finely powdered. If the sample is hygroscopic, perform this step in a desiccator or glove box.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount. Tap the bottom of the capillary on a hard surface to pack the sample to a height of 2-3 mm.

-

Sealing (for hygroscopic samples): If necessary, carefully seal the open end of the capillary tube using a flame.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Approximate Determination: Heat rapidly to get a rough estimate of the melting point.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the estimated melting point. Begin heating at a rate of 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This is the melting range.

Caption: Process for pKa Determination via Potentiometric Titration.

Hygroscopicity Assessment: A Critical Stability Parameter

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. [][13][14]For pharmaceutical solids, particularly salts, this is a critical stability parameter. [15]Moisture uptake can lead to physical changes (e.g., deliquescence, changes in crystal form) and chemical degradation. [][13]

Experimental Protocol: Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, varying relative humidity (RH) at a constant temperature.

Causality Behind Experimental Choices:

-

Controlled Environment: DVS provides a precise and automated way to study moisture sorption and desorption behavior under a range of humidity conditions, which is superior to the static method of placing samples in desiccators with saturated salt solutions. []* Sorption/Desorption Isotherm: The resulting plot of mass change versus RH (an isotherm) can reveal the degree of hygroscopicity, the presence of hydrates, and any hysteresis between the sorption and desorption curves, which can indicate structural changes in the solid.

Step-by-Step Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of the compound onto the DVS sample pan.

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) until a stable weight is achieved.

-

Sorption: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the instrument waits until the sample mass equilibrates before proceeding to the next RH level.

-

Desorption: Decrease the RH in the same stepwise manner back to 0% RH.

-

Data Analysis: Plot the percentage change in mass against the RH to generate the sorption-desorption isotherm. Classify the hygroscopicity based on the percentage of water uptake at a specific RH (e.g., 80% RH at 25°C).

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Will provide information on the number and connectivity of protons in the molecule. The chemical shifts and coupling constants will be characteristic of the substituted pyridine ring and the aminomethyl group.

-

¹³C NMR: Will show the number of unique carbon environments in the molecule.

-

¹⁹F NMR: This is particularly important for fluorinated compounds. It will show a single resonance for the fluorine atom on the pyridine ring, and its chemical shift will be indicative of its electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. For (2-Fluoropyridin-4-yl)methanamine dihydrochloride, characteristic peaks would be expected for:

-

N-H stretching vibrations of the protonated primary amine and pyridinium ion. [16]* C-H stretching and bending vibrations of the aromatic ring and the CH₂ group.

-

C=C and C=N stretching vibrations within the pyridine ring. [17]* C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for confirming the molecular weight and elemental composition. [18]High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern can also provide structural information.

Conclusion: A Foundation for Rational Drug Design

The physical properties of (2-Fluoropyridin-4-yl)methanamine dihydrochloride outlined in this guide are not isolated data points but rather interconnected parameters that collectively define its behavior in both laboratory and biological systems. A thorough and early characterization of these properties is indispensable for any research or development program involving this compound. [1][3][19]By understanding its solubility, pKa, stability, and other key attributes, scientists can make informed decisions, mitigate risks, and ultimately accelerate the path toward developing safe and effective medicines. The experimental protocols detailed herein provide a robust framework for obtaining this critical data, empowering researchers to build a solid foundation for their drug discovery efforts.

References

-

Waring, M. J. (2015). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 28(8), 1533–1549. [Link]

-

Di, L., & Kerns, E. H. (2006). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed, 23(3), 203-22. [Link]

-

Hoskin, P. R., Jones, M., & Bryce, M. R. (2000). Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives. Rapid Communications in Mass Spectrometry, 14(2), 91-94. [Link]

-

Katritzky, A. R., & Jones, R. A. (1959). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 3674-3679. [Link]

-

Jarrard, M. A., et al. (2016). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science, 2(10), 723-731. [Link]

-

Sugano, K., et al. (2014). Impact of physicochemical profiling for rational approach on drug discovery. Chemical & Pharmaceutical Bulletin, 62(1), 1-12. [Link]

-

Kumar, S., & Kalonia, C. (2012). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.net. [Link]

-

Rao, K. R. M., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. AAPS PharmSciTech, 17(4), 988-996. [Link]

-

Fiveable. (n.d.). Physiochemical assessment of pharmaceutical salt forms. [Link]

-

Guerrieri, P. P. (2008). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs. [Link]

-

Semantic Scholar. (n.d.). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. [Link]

-

Mech, P., et al. (2020). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(3), 538-551. [Link]

-

ResearchGate. (n.d.). Vibrational spectra of pyridinium salts. [Link]

-

Dupont, J., et al. (2007). Palladate Salts from Chiral Pyridinium Ionic Liquids: Synthesis and Crystal Structures. Molecules, 12(4), 857-867. [Link]

-

ResearchGate. (2013). How does one calculate Pka value for Pyridinium by using pka value of pyridine?[Link]

-

ResearchGate. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile | Request PDF. [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, pentafluoro-. NIST WebBook. [Link]

-

Semantic Scholar. (n.d.). Absolute and relative pKa calculations of mono and diprotic pyridines by quantum methods. [Link]

-

Canadian Science Publishing. (n.d.). Vibrational spectra of pyridinium salts. [Link]

-

ResearchGate. (n.d.). Absolute and relative p K a calculations of mono and diprotic pyridines by quantum methods. [Link]

-

Ralston, A. W., et al. (1941). Studies on High Molecular Weight Aliphatic Amines and their Salts. II. Solubilities of the Hydrochlorides and Acetates in Various Solvents. Journal of the American Chemical Society, 63(6), 1598-1600. [Link]

-

AMiner. (n.d.). Solubility of Organic Hydrochlorides. [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. [Link]

-

National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. [Link]

-

University of Calgary. (n.d.). Melting point determination. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(2), 107-113. [Link]

-

Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. [Link]

-

SSERC. (n.d.). Melting point determination. [Link]

-

Mettler Toledo. (n.d.). What is Melting Point?. [Link]

-

American Elements. (n.d.). (2-Fluoropyridin-4-yl)methanamine hydrochloride | CAS 859164-65-1. [Link]

-

ACS Publications. (2025). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. ACS Catalysis. [Link]

-

PubChem. (n.d.). (2-Chloropyridin-4-yl)methanamine. [Link]

-

PubChem. (n.d.). (5-Fluoropyridin-2-yl)methanamine. [Link]

-

Cenmed Enterprises. (n.d.). (2 Fluoropyridin 4 Yl)Methanamine Dihydrochloride. [Link]

-

SpectraBase. (n.d.). 2-Fluoropyridine - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aminer.cn [aminer.cn]

- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]

- 7. theses.gla.ac.uk [theses.gla.ac.uk]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. thinksrs.com [thinksrs.com]

- 11. mt.com [mt.com]

- 13. pharmainfo.in [pharmainfo.in]

- 14. asiapharmaceutics.info [asiapharmaceutics.info]

- 15. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]

- 16. researchgate.net [researchgate.net]

- 17. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 18. Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2-Fluoropyridin-4-yl)methanamine Dihydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoropyridin-4-yl)methanamine dihydrochloride is a key building block in medicinal chemistry, particularly valued for its role in the synthesis of novel therapeutics. The presence of the fluoropyridine moiety offers unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of parent molecules. This guide provides a comprehensive overview of its chemical structure, a detailed synthesis protocol, characterization data, and its significant applications in drug discovery, with a focus on the development of metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulators (PAMs).

Chemical Structure and Properties

(2-Fluoropyridin-4-yl)methanamine dihydrochloride is the hydrochloride salt of the parent amine, (2-Fluoropyridin-4-yl)methanamine. The fluorine atom at the 2-position of the pyridine ring significantly influences the electron distribution and basicity of the nitrogen atom, impacting its reactivity and interaction with biological targets.

| Property | Value | Source |

| Chemical Formula | C₆H₉Cl₂FN₂ | |

| Molecular Weight | 199.05 g/mol | |

| CAS Number | 1060802-86-9 | |

| Appearance | Solid | |

| Purity | Typically >97% |

Synthesis

The synthesis of (2-Fluoropyridin-4-yl)methanamine dihydrochloride is a multi-step process that typically begins with a commercially available fluorinated pyridine derivative. A common and efficient route involves the reduction of a nitrile precursor, 2-fluoro-4-cyanopyridine.

Synthetic Pathway

Caption: Synthetic pathway for (2-Fluoropyridin-4-yl)methanamine dihydrochloride.

Experimental Protocol: Reduction of 2-Fluoro-4-cyanopyridine

This protocol describes a common method for the reduction of the nitrile to the primary amine using Raney Nickel as a catalyst. The choice of Raney Nickel is based on its high activity and efficiency in nitrile reductions under relatively mild conditions.[1]

Materials:

-

2-Fluoro-4-cyanopyridine

-

Raney Nickel (activated, slurry in water)

-

Methanol (reagent grade)

-

Ammonia solution (7N in methanol)

-

Hydrogen gas

-

Diatomaceous earth (Celite®)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

Procedure:

-

Reaction Setup: To a solution of 2-fluoro-4-cyanopyridine (1 equivalent) in methanol, add a 7N solution of ammonia in methanol.

-

Catalyst Addition: Carefully add a slurry of activated Raney Nickel (approximately 50% by weight of the starting material) to the reaction mixture. The use of an ammonia solution helps to prevent the formation of secondary amines during the reduction.

-

Hydrogenation: The reaction mixture is then subjected to hydrogenation in a Parr shaker apparatus under a hydrogen atmosphere (typically 50 psi). The reaction is allowed to proceed at room temperature for several hours (e.g., 5 hours) or until the uptake of hydrogen ceases.

-

Work-up:

-

The reaction mixture is carefully filtered through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, ensuring it remains wet during filtration and disposal.[1]

-

The filter cake is washed with methanol to ensure complete recovery of the product.

-

The combined filtrate is concentrated under reduced pressure to yield the crude (2-Fluoropyridin-4-yl)methanamine as a free base.

-

-

Salt Formation:

-

The crude amine is dissolved in a suitable solvent, such as diethyl ether or methanol.

-

A solution of hydrochloric acid (e.g., 2M in diethyl ether or concentrated HCl in methanol) is added dropwise with stirring until precipitation is complete.

-

The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford (2-Fluoropyridin-4-yl)methanamine dihydrochloride.

-

Characterization

The structure and purity of (2-Fluoropyridin-4-yl)methanamine dihydrochloride are confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the methylene protons of the aminomethyl group. The coupling patterns and chemical shifts will be influenced by the fluorine atom and the protonation state of the amine and pyridine nitrogen.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the six carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretching vibrations of the primary ammonium group (typically in the range of 3200-3000 cm⁻¹), C-H stretching of the aromatic ring and methylene group, and C-N and C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free base. The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the mass of (2-Fluoropyridin-4-yl)methanamine.

Applications in Drug Discovery

(2-Fluoropyridin-4-yl)methanamine dihydrochloride is a valuable building block for the synthesis of biologically active molecules, particularly in the field of neuroscience.

mGluR5 Positive Allosteric Modulators (PAMs)

A significant application of this compound is in the development of positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5). mGluR5 PAMs are of great interest for the potential treatment of central nervous system (CNS) disorders, including schizophrenia and cognitive deficits.[3] These modulators bind to an allosteric site on the receptor, enhancing the response to the endogenous ligand, glutamate.[3]

The (2-fluoropyridin-4-yl)methylamino moiety is often incorporated into the core structures of these modulators to optimize their potency, selectivity, and pharmacokinetic properties. The fluorine atom can improve metabolic stability by blocking potential sites of oxidation and can also enhance binding affinity through favorable interactions with the receptor.

Caption: Role of (2-Fluoropyridin-4-yl)methanamine in the synthesis of mGluR5 PAMs.

Safety and Handling

(2-Fluoropyridin-4-yl)methanamine dihydrochloride should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Hazards:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse with pure water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

(2-Fluoropyridin-4-yl)methanamine dihydrochloride is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its synthesis, while requiring careful handling of reagents like Raney Nickel, is achievable through established chemical transformations. The unique properties conferred by the fluoropyridine moiety make it a sought-after component in the design of novel therapeutics, especially for CNS disorders. A thorough understanding of its synthesis, characterization, and applications is essential for researchers and scientists working in the field of drug discovery and development.

References

-

Organic Syntheses. Raney Nickel. Available from: [Link]

- Chen, K. et al. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders. Pharmaceuticals2008, 1, 74-88.

Sources

The Strategic Deployment of (2-Fluoropyridin-4-yl)methanamine Dihydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, binding affinity, lipophilicity, and pKa, thereby enhancing its overall therapeutic profile. Within this context, fluorinated heterocyclic scaffolds, particularly fluoropyridines, have emerged as privileged structures in the medicinal chemist's toolbox. (2-Fluoropyridin-4-yl)methanamine dihydrochloride is a prime example of a versatile building block that leverages these advantages, offering a synthetically accessible handle for the construction of complex molecular architectures targeting a range of debilitating diseases. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.

Physicochemical Properties of (2-Fluoropyridin-4-yl)methanamine Dihydrochloride

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in a synthetic workflow and for predicting its influence on the properties of the final drug molecule.

| Property | Value | Source(s) |

| Molecular Weight | 199.05 g/mol | |

| Molecular Formula | C₆H₉Cl₂FN₂ | |

| CAS Number | 667906-60-7 | |

| Appearance | Solid | |

| Synonyms | 4-(Aminomethyl)-2-fluoropyridine dihydrochloride; (2-Fluoropyridin-4-yl)methylamine dihydrochloride; 1-(2-Fluoro-4-pyridinyl)methanamine dihydrochloride |

Synthesis of (2-Fluoropyridin-4-yl)methanamine Dihydrochloride: A Step-by-Step Protocol

The synthesis of (2-Fluoropyridin-4-yl)methanamine dihydrochloride is typically achieved through a multi-step process, commencing with a readily available pyridine precursor. The following protocol outlines a representative synthetic route, highlighting the key transformations and the rationale behind the chosen reagents and conditions.

Workflow for the Synthesis of (2-Fluoropyridin-4-yl)methanamine Dihydrochloride

Caption: Synthetic pathway from 2-Chloro-4-cyanopyridine.

Part 1: Synthesis of 2-Fluoro-4-cyanopyridine

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction to replace the chlorine atom with fluorine. This is a crucial transformation, as the introduction of fluorine at this stage is often more facile than later in the synthesis.

Materials:

-

2-Chloro-4-cyanopyridine

-

Potassium fluoride (spray-dried)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, distillation apparatus)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-4-cyanopyridine (1 equivalent) and anhydrous DMSO.

-

Add spray-dried potassium fluoride (2-3 equivalents). The use of spray-dried KF is critical as it provides a high surface area, enhancing its reactivity.

-

Heat the reaction mixture to 140-160 °C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-fluoro-4-cyanopyridine.

Rationale: The choice of a polar aprotic solvent like DMSO is essential for SNAr reactions as it effectively solvates the potassium cation, leaving the fluoride anion more nucleophilic. The high reaction temperature is necessary to overcome the activation energy for the substitution on the electron-deficient pyridine ring.

Part 2: Synthesis of (2-Fluoropyridin-4-yl)methanamine

The second stage involves the reduction of the nitrile group to a primary amine. Catalytic hydrogenation is a common and efficient method for this transformation.

Materials:

-

2-Fluoro-4-cyanopyridine

-

Raney Nickel (activated, slurry in water or ethanol)

-

Methanol or ethanol, anhydrous

-

Ammonia (as a solution in methanol, e.g., 7N)

-

Hydrogen gas

-

High-pressure hydrogenation apparatus (e.g., Parr shaker)

-

Celite or another filter aid

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve 2-fluoro-4-cyanopyridine (1 equivalent) in anhydrous methanol containing ammonia (approximately 10-20% by volume). The presence of ammonia is crucial to suppress the formation of secondary amine byproducts.

-

Carefully add a catalytic amount of Raney Nickel (5-10% by weight) to the solution. Caution: Raney Nickel is pyrophoric and should be handled with care under a moist or inert atmosphere.

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

-

Heat the reaction mixture to 40-60 °C and agitate vigorously.

-

Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude (2-Fluoropyridin-4-yl)methanamine.

Rationale: Raney Nickel is a highly active catalyst for the reduction of nitriles. The addition of ammonia shifts the equilibrium away from the formation of the intermediate imine, which can react with the product amine to form a secondary amine byproduct.

Part 3: Formation of the Dihydrochloride Salt

The final step is the formation of the dihydrochloride salt, which often improves the stability and handling characteristics of the amine.

Materials:

-

(2-Fluoropyridin-4-yl)methanamine

-

Anhydrous diethyl ether or isopropanol

-

Hydrogen chloride (as a solution in diethyl ether or isopropanol, or as a gas)

-

Schlenk flask or similar glassware

-

Magnetic stirrer

Procedure:

-

Dissolve the crude (2-Fluoropyridin-4-yl)methanamine in a minimal amount of anhydrous diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride in diethyl ether or isopropanol (2.2 equivalents) with stirring. Alternatively, bubble dry HCl gas through the solution.

-

A precipitate of (2-Fluoropyridin-4-yl)methanamine dihydrochloride will form.

-

Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.

Rationale: The formation of the dihydrochloride salt occurs through the protonation of the two basic nitrogen atoms in the molecule: the primary amine and the pyridine ring nitrogen. The salt is typically a crystalline solid that is easier to handle and purify than the free base, which may be an oil.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 2-amino-4-substituted pyridine motif is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atoms of the pyridine ring and the exocyclic amino group can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, effectively anchoring the inhibitor. The fluorine atom at the 2-position of the pyridine ring can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation.

A pertinent example illustrating the utility of a similar scaffold is the potent and selective c-Met kinase inhibitor, BMS-777607 [1][2][3]. While not containing the exact (2-Fluoropyridin-4-yl)methanamine fragment, its structure incorporates a 2-amino-3-chloropyridin-4-yloxy moiety, which serves a similar role in binding to the kinase. The c-Met receptor tyrosine kinase is a key driver of cell proliferation, survival, and metastasis in various cancers, making it an important therapeutic target[2].

The c-Met Signaling Pathway and its Inhibition

Caption: Inhibition of the c-Met signaling pathway.

The workflow for utilizing (2-Fluoropyridin-4-yl)methanamine dihydrochloride in a kinase inhibitor discovery program would typically involve its coupling to a suitable carboxylic acid or other electrophilic fragment to generate a library of compounds. These compounds would then be screened for their ability to inhibit the target kinase in biochemical and cell-based assays. Promising hits would be further optimized through iterative rounds of chemical synthesis and biological testing to improve potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling (2-Fluoropyridin-4-yl)methanamine dihydrochloride and its precursors. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. In general, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

(2-Fluoropyridin-4-yl)methanamine dihydrochloride represents a valuable and versatile building block for modern drug discovery. Its strategic incorporation of a fluorine atom onto a synthetically tractable pyridine scaffold provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. The successful application of similar motifs in the development of potent kinase inhibitors underscores the potential of this compound in the ongoing quest for novel and effective therapeutics. A thorough understanding of its synthesis, properties, and applications will continue to fuel innovation in the design of next-generation medicines.

References

-

Schlosser, M. (2005). Organofluorine Chemistry. Angewandte Chemie International Edition, 44(3), 376-393. [Link]

-

Bms-777607 | C25H19ClF2N4O4 | CID 24794418. PubChem. [Link]

-

(2-Fluoropyridin-4-yl)methanamine dihydrochloride. Cenmed Enterprises. [Link]

- Augustine, R. L. (1996). Heterogeneous Catalysis for the Synthetic Chemist. Marcel Dekker.

-

Raney Nickel. Organic Syntheses. [Link]

-

Discovery of novel type II c-Met inhibitors based on BMS-777607. PubMed. [Link]

Sources

An In-depth Technical Guide to (2-Fluoropyridin-4-yl)methanamine dihydrochloride: Safety, Handling, and Reactivity Profile

This guide provides a comprehensive overview of the safety, handling, and chemical properties of (2-Fluoropyridin-4-yl)methanamine dihydrochloride (CAS No. 1092620-22-3), a key building block in modern drug discovery and development. The information presented herein is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology industries. By understanding the fundamental principles of its reactivity and the rationale behind the prescribed safety protocols, you can ensure its safe and effective use in your synthetic endeavors.

Chemical Identity and Properties

(2-Fluoropyridin-4-yl)methanamine dihydrochloride is a pyridinemethanamine derivative. The presence of a fluorine atom at the 2-position of the pyridine ring significantly influences its reactivity, making it a valuable synthon for introducing the 4-(aminomethyl)-2-pyridyl moiety into complex molecules.

| Property | Value | Source |

| Chemical Name | (2-Fluoropyridin-4-yl)methanamine dihydrochloride | - |

| CAS Number | 1092620-22-3 | [1] |

| Molecular Formula | C₆H₈ClFN₂ • 2(HCl) | [1] |

| Molecular Weight | 198.05 g/mol (as dihydrochloride) | - |

| Appearance | Solid (predicted) | - |

| Solubility | Soluble in water, methanol. | - |

Hazard Identification and Classification

Anticipated GHS Hazard Classification (based on analogous compounds):

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[2][3]

-

Skin Irritation (Category 2) , H315: Causes skin irritation.[2][3]

-

Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[2][3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.[2][3]

Pictograms:

Signal Word: Warning

Causality Behind the Hazards:

-

The dihydrochloride salt form suggests the compound is acidic, which can contribute to its irritant properties upon contact with skin, eyes, and mucous membranes.

-

The methanamine group is a potential skin and respiratory sensitizer.

-

Pyridine derivatives can be readily absorbed through the skin and may exhibit systemic toxicity.

First-Aid Measures: A Self-Validating Protocol

In the event of exposure, immediate and appropriate first aid is critical. The following protocols are designed to mitigate harm and should be followed diligently.

-

Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

Reactivity Profile and Mechanistic Insights

The synthetic utility of (2-Fluoropyridin-4-yl)methanamine dihydrochloride is largely dictated by the reactivity of the 2-fluoropyridine core. The fluorine atom at the 2-position is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.

Key Mechanistic Principles:

-

Activation of the Pyridine Ring: The electron-withdrawing effect of the fluorine atom enhances the electrophilicity of the pyridine ring, making it susceptible to attack by nucleophiles.[4]

-

Superior Reactivity of 2-Fluoropyridines: The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine.[5][6] This heightened reactivity allows for SNAr reactions to proceed under milder conditions, which is crucial when working with complex, functional-group-rich molecules.[5][6]

-

Site-Specific Functionalization: SNAr reactions of 2-halopyridines provide a reliable method for the site-specific synthesis of substituted pyridines.[5][6]

Caption: Generalized SNAr mechanism for 2-fluoropyridines.

Safe Handling and Storage: A Proactive Approach

Proper handling and storage procedures are paramount to ensuring the safety of laboratory personnel and maintaining the integrity of the compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]

-

Avoid the formation of dust and aerosols.[1]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[1][7]

-

Wash hands thoroughly after handling.[2]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

-

Store separately from foodstuff containers.[1]

Experimental Protocols: A Step-by-Step Guide

The following is a generalized, step-by-step protocol for a typical SNAr reaction using (2-Fluoropyridin-4-yl)methanamine dihydrochloride. This should be adapted based on the specific nucleophile and reaction conditions.

Step 1: Reagent Preparation and Inert Atmosphere

-

To a dry reaction flask, add (2-Fluoropyridin-4-yl)methanamine dihydrochloride and a suitable solvent (e.g., DMSO, DMF, or NMP).

-

Purge the flask with an inert gas (e.g., nitrogen or argon) to exclude atmospheric moisture and oxygen.

Step 2: Addition of Nucleophile and Base

-

In a separate flask, prepare a solution of the desired nucleophile.

-

If the nucleophile is not a strong base, add a non-nucleophilic base (e.g., Cs₂CO₃, K₂CO₃, or DIPEA) to the reaction mixture to neutralize the HCl salt and facilitate the reaction.

-

Slowly add the nucleophile solution to the reaction flask at room temperature.

Step 3: Reaction Monitoring

-

Heat the reaction mixture to the desired temperature (typically ranging from 80 to 120 °C).

-

Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

Step 4: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography, recrystallization, or distillation.

Caption: A typical experimental workflow for SNAr reactions.

Accidental Release and Disposal Considerations

Accidental Release:

-

Evacuate personnel to a safe area.[1]

-

Ensure adequate ventilation.[1]

-

Wear appropriate PPE.[1]

-

Avoid dust formation.[1]

-

Collect the spilled material and place it in a suitable, closed container for disposal.[1]

-

Do not allow the chemical to enter drains.[1]

Disposal:

-

Dispose of the waste material in accordance with local, state, and federal regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

(2-Fluoropyridin-4-yl)methanamine dihydrochloride is a valuable and reactive building block for the synthesis of novel chemical entities. Its safe and effective use hinges on a thorough understanding of its reactivity, potential hazards, and the implementation of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can confidently and responsibly leverage the synthetic potential of this important molecule.

References

- Exploring 2-Fluoropyridine: Properties, Applic

- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. (URL: )

- (2-fluoropyridin-4-yl)

- SAFETY D

- Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling | Organic Letters - ACS Public

- SAFETY D

- (4-Fluoropyridin-2-yl)methanamine dihydrochloride - AK Scientific, Inc. (URL: )

- GHS08 Health hazard - Safety D

- Safety D

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. aksci.com [aksci.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. innospk.com [innospk.com]

- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fishersci.com [fishersci.com]

(2-Fluoropyridin-4-yl)methanamine dihydrochloride solubility profile

An In-depth Technical Guide to the Solubility Profile of (2-Fluoropyridin-4-yl)methanamine Dihydrochloride

Authored by: A Senior Application Scientist

Abstract

(2-Fluoropyridin-4-yl)methanamine dihydrochloride is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. As a dihydrochloride salt of a basic compound, its aqueous solubility is expected to be highly dependent on pH. Understanding this profile is a cornerstone of early-phase drug development, directly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide provides a comprehensive framework for characterizing the solubility of this compound, moving beyond mere data presentation to elucidate the underlying scientific principles and strategic rationale behind the experimental design. We will detail robust protocols, explain the causality behind methodological choices, and offer insights into interpreting the resulting data for informed decision-making in a research and development setting.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a critical gatekeeper. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Insufficient solubility is a direct bottleneck to achieving adequate bioavailability.

(2-Fluoropyridin-4-yl)methanamine is a weak base, and it is formulated as a dihydrochloride salt to enhance its dissolution. However, the "real-world" solubility is not a single value but a complex profile influenced by pH, ionic strength, and the presence of other solutes. A thorough characterization is therefore not just an academic exercise but a mandatory step for de-risking a developmental compound. This guide outlines the essential studies required to build a comprehensive solubility profile for (2-Fluoropyridin-4-yl)methanamine dihydrochloride, providing the foundational knowledge for formulation scientists and pharmacologists.

Pre-Characterization: Understanding the Molecule

Before embarking on solubility studies, a fundamental understanding of the molecule's intrinsic properties is essential. These parameters govern its behavior in solution and provide context for the solubility data.

pKa Determination

The pKa, or acid dissociation constant, is the most critical parameter for a molecule like (2-Fluoropyridin-4-yl)methanamine, which has basic nitrogen atoms on the pyridine ring and the primary amine. As a dihydrochloride salt, its solubility is directly governed by the pH of the medium relative to its pKa values.

-

Rationale: The Henderson-Hasselbalch equation dictates the ratio of the ionized (more soluble) to the non-ionized (less soluble) species at a given pH. Knowing the pKa allows us to predict the pH range where the compound will be predominantly ionized and thus most soluble. For a dibasic compound, there will be two pKa values to consider.

-

Recommended Protocol: Potentiometric titration is the gold-standard method. A solution of the compound is titrated with a strong acid and base, and the pH is monitored. The inflection points in the titration curve correspond to the pKa values. Capillary electrophoresis and UV-spectroscopy are also reliable alternative methods.

Log P / Log D Determination

The partition coefficient (Log P) and distribution coefficient (Log D) measure the lipophilicity of a compound. Log P is the ratio of concentrations in an octanol/water mixture for the neutral species, while Log D is the ratio at a specific pH, accounting for all ionized and non-ionized forms.

-

Rationale: Lipophilicity is in a constant tug-of-war with solubility. While some lipophilicity is required for membrane permeation, high lipophilicity generally corresponds to low aqueous solubility. Log D at physiological pH (e.g., 7.4) is a more relevant predictor of in vivo behavior than Log P.

-

Recommended Protocol: The shake-flask method is the traditional approach, but it is low-throughput. Modern, validated methods using HPLC are more common, correlating retention time with known standards to calculate the Log P.

Solid-State Characterization

The solid form of the active pharmaceutical ingredient (API) can have a profound impact on its measured solubility.

-

Rationale: Different crystalline forms (polymorphs) or the amorphous state of the same molecule can exhibit different solubilities and dissolution rates. It is crucial to know the solid form being tested to ensure data reproducibility.

-

Recommended Protocol: X-Ray Powder Diffraction (XRPD) should be performed on the starting material to confirm its crystalline form. Polarized Light Microscopy (PLM) can provide initial insights into the material's crystallinity and morphology.

Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. It represents the true, stable solubility and is the most important value for biopharmaceutical classification. The shake-flask method, as described in guidelines from the Organisation for Economic Co-operation and Development (OECD), remains the definitive technique.

Experimental Workflow: The Shake-Flask Method

The core principle is to establish an equilibrium between the undissolved solid and the saturated solution.

Protocol Steps:

-

Preparation: Add a sufficient excess of (2-Fluoropyridin-4-yl)methanamine dihydrochloride to vials containing the test media (e.g., 5-10 mg/mL). The excess solid is critical to ensure saturation is reached.

-

Incubation: Seal the vials and agitate them at a constant, controlled temperature (typically 25 °C or 37 °C) using a shaker or rotator.

-

Equilibration: The system must be allowed to reach equilibrium. For many compounds, 24-48 hours is sufficient, but for poorly soluble or slowly dissolving materials, up to 72 hours may be necessary. A preliminary time-to-equilibrium study should be conducted.

-

Phase Separation: After incubation, the undissolved solid must be separated from the saturated solution. Centrifugation at high speed (e.g., 15,000 g for 15 minutes) followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is standard practice.

-

Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a validated analytical method, typically HPLC-UV or LC-MS/MS. A standard calibration curve must be run in parallel.

-

Solid-State Re-evaluation: The remaining solid should be recovered and re-analyzed by XRPD to check for any polymorphic or phase transformations during the experiment.

Diagram: Shake-Flask Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Recommended Media for Comprehensive Profiling

A solubility profile is only as useful as the media in which it is tested. The following provides a robust starting point for a compound like (2-Fluoropyridin-4-yl)methanamine dihydrochloride.

| Medium Type | Specific Examples | Rationale & Insights Gained |

| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid, SGF) | Represents stomach conditions. High solubility is expected for a basic amine salt. |

| pH 4.5 (Acetate Buffer) | Represents the transition zone from the stomach to the small intestine. | |

| pH 6.8 (Phosphate Buffer, SIF) | Represents the proximal small intestine, a key area for drug absorption. | |

| Unbuffered Water | Provides a baseline measurement of solubility. | |

| Biorelevant Media | FaSSIF (Fasted State Simulated Intestinal Fluid) | Contains bile salts and lecithin to mimic the fasted state intestine. Crucial for predicting food effects. |

| FeSSIF (Fed State Simulated Intestinal Fluid) | Higher concentration of bile salts/lecithin to mimic the fed state. May enhance or decrease solubility. | |

| Co-solvent Systems | Water/PEG 400, Water/Propylene Glycol | Used to explore formulation options for liquid dosage forms. |

Kinetic Solubility Assessment: A High-Throughput Approach

In early discovery phases, speed is critical. Kinetic solubility assays provide a rapid assessment of a compound's propensity to precipitate from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.

-

Rationale: This method does not measure true equilibrium but rather the apparent solubility under non-equilibrium conditions. It is useful for ranking compounds and flagging potential liabilities early. The result is often referred to as "apparent solubility."

-

Recommended Protocol: Nephelometry or turbidimetry are common methods. A DMSO stock of the compound is added to a multi-well plate containing aqueous buffer. The plate is scanned over time for an increase in turbidity, which indicates precipitation. The concentration at which precipitation occurs is the kinetic solubility.

Diagram: Thermodynamic vs. Kinetic Solubility

Caption: Conceptual difference between solubility measurement approaches.

Interpreting the Data: Building the pH-Solubility Profile

Once data is collected from various pH buffers, plotting solubility (on a log scale) against pH provides a powerful visual tool. For (2-Fluoropyridin-4-yl)methanamine dihydrochloride, a dibasic compound, the profile is expected to show high solubility at low pH, which decreases as the pH increases past the pKa values, eventually plateauing at the intrinsic solubility (S₀) of the neutral free base.

Example Data Summary Table

| Medium | pH | Temperature (°C) | Solubility (mg/mL) | Solid Form Post-Assay (XRPD) |

| 0.1 N HCl | 1.2 | 37 | > 50 | Starting Material (Form I) |

| Acetate Buffer | 4.5 | 37 | 25.4 | Starting Material (Form I) |

| Phosphate Buffer | 6.8 | 37 | 2.1 | Free Base (Form A) |

| FaSSIF | 6.5 | 37 | 3.5 | Free Base (Form A) |

| FeSSIF | 5.8 | 37 | 8.9 | Free Base (Form A) |

| Water | ~6.0* | 25 | 15.7 | Starting Material (Form I) |

*pH of the saturated solution should be measured.

This data immediately informs us that solubility is highly pH-dependent and that conversion from the salt to the free base occurs at higher pH values. The enhanced solubility in FeSSIF compared to FaSSIF suggests a positive food effect might be possible, likely due to micellar solubilization.

Conclusion and Strategic Implications

A comprehensive solubility profile is a roadmap for drug development. For (2-Fluoropyridin-4-yl)methanamine dihydrochloride, the data generated through these protocols will directly influence:

-

Biopharmaceutical Classification: The solubility at the pH minimum in the physiological range (pH 1-6.8) will determine its classification under the Biopharmaceutics Classification System (BCS), which in turn dictates the regulatory path for demonstrating bioequivalence.

-

Formulation Strategy: High solubility at low pH but low solubility at intestinal pH may necessitate enabling formulations, such as amorphous solid dispersions or lipid-based systems, to maintain concentration in the absorptive window.

-

Clinical Study Design: The potential for food effects, as hinted at by biorelevant media data, will inform the design of early clinical trials (fed vs. fasted administration).

By investing in a thorough and mechanistically understood solubility characterization, research organizations can mitigate downstream risks, optimize formulations, and accelerate the progression of promising candidates like (2-Fluoropyridin-4-yl)methanamine dihydrochloride toward the clinic.

References

-

Avdeef, A. (2007). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

-

Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]

-

OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. Organisation for Economic Co-operation and Development. [Link]

-

U.S. Food and Drug Administration. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Guidance for Industry. FDA. [Link]

Technical Guide to the Spectroscopic Characterization of (2-Fluoropyridin-4-yl)methanamine Dihydrochloride

Introduction

(2-Fluoropyridin-4-yl)methanamine dihydrochloride (CAS No. 667906-60-7) is a fluorinated pyridine derivative that serves as a valuable building block in medicinal chemistry and drug development. The presence of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making this compound a key intermediate for synthesizing novel therapeutic agents.

Accurate and comprehensive structural characterization is paramount to ensure the identity, purity, and quality of such intermediates. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this process. This guide provides an in-depth analysis of the expected spectroscopic data for (2-Fluoropyridin-4-yl)methanamine dihydrochloride. While specific experimental spectra for this compound are not widely published, this document synthesizes data from analogous structures and first principles to present a robust, predictive interpretation. This approach not only outlines the expected data but also explains the underlying chemical principles, offering researchers a framework for the analysis of this and related molecules. The confirmation of structure via NMR spectroscopy is a standard quality control procedure for this compound.[1]

Molecular Structure and Spectroscopic Implications

The structure of (2-Fluoropyridin-4-yl)methanamine dihydrochloride presents several key features that dictate its spectroscopic signature. As a dihydrochloride salt, both the pyridine ring nitrogen and the primary amine nitrogen are protonated, significantly influencing the electronic environment and, consequently, the spectral data.

Caption: Structure of (2-Fluoropyridin-4-yl)methanamine with atom numbering for NMR.

The key structural elements for spectroscopic analysis are:

-

Aromatic Protons (H3, H5, H6): Three distinct protons on the pyridine ring, each with a unique chemical environment influenced by the protonated nitrogen, the fluorine atom, and the aminomethyl group.

-

Methylene Protons (C8-H₂): Protons adjacent to both the aromatic ring and the protonated amino group.

-

Ammonium Protons (N⁹-H₃): Protons on the primary amine, which is protonated to form an ammonium group.

-

Fluorine Atom (F7): The ¹⁹F nucleus is NMR-active and will couple with nearby carbon and proton nuclei.

-

Carbon Skeleton: Six unique carbon atoms in the pyridine ring and one methylene carbon.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative. The predicted data below assumes a standard NMR solvent like Deuterium Oxide (D₂O) or DMSO-d₆.

Predicted ¹H NMR Spectrum

The protonation of both nitrogen atoms will cause a significant downfield shift for all protons compared to the free base, due to the increased electron-withdrawing effects.

-

Aromatic Region: The pyridine ring protons are expected in the downfield region. Based on data for 4-(aminomethyl)pyridine[2] and the known effects of fluorine substitution, the following are predicted:

-

H6: Expected to be the most downfield proton (~8.5-8.8 ppm) due to its proximity to the protonated ring nitrogen. It should appear as a doublet.

-

H3: Expected around ~7.8-8.1 ppm. It will be significantly affected by coupling to the adjacent fluorine atom, appearing as a doublet of doublets.

-

H5: Expected to be the most upfield of the aromatic protons (~7.6-7.9 ppm), appearing as a doublet.

-

-

Aliphatic Region:

-

Methylene Protons (-CH₂-): These protons (on C8) are deshielded by the adjacent aromatic ring and the ammonium group, expected to appear as a singlet around ~4.3-4.6 ppm.[3]

-

Ammonium Protons (-N⁺H₃): These protons will be a broad singlet, typically in the range of ~8.0-9.0 ppm. In D₂O, this signal will disappear due to proton-deuterium exchange, which is a key diagnostic test.[4][5]

-

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H6 | 8.5 – 8.8 | Doublet (d) | ³J(H6-H5) ≈ 5-6 Hz |

| H3 | 7.8 – 8.1 | Doublet of Doublets (dd) | ³J(H3-F) ≈ 6-8 Hz, ⁴J(H3-H5) ≈ 1-2 Hz |

| H5 | 7.6 – 7.9 | Doublet (d) | ³J(H5-H6) ≈ 5-6 Hz |

| -CH₂- | 4.3 – 4.6 | Singlet (s) | - |

| -N⁺H₃ | 8.0 – 9.0 | Broad Singlet (br s) | Exchanges with D₂O |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct carbon signals. A key feature will be the splitting of these signals due to coupling with the fluorine atom (C-F coupling).[6] Standard proton-decoupled ¹³C spectra of fluorinated compounds can be complex due to long-range C-F couplings.[7]

-

C2 (bearing Fluorine): This carbon will be the most downfield in the aromatic region and will exhibit a very large one-bond coupling constant (¹J_CF).

-

C4 (bearing Methylene): This carbon will also be significantly downfield.

-

Other Aromatic Carbons (C3, C5, C6): These carbons will show smaller two-bond (²J_CF) and three-bond (³J_CF) couplings.

-

Methylene Carbon (C8): This aliphatic carbon will be the most upfield signal.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to F) | Predicted C-F Coupling Constant (Hz) |

| C2 | 160 – 165 | Doublet (d) | ¹J_CF ≈ 230–250 |

| C6 | 148 – 152 | Doublet (d) | ³J_CF ≈ 15–20 |

| C4 | 145 – 150 | Doublet (d) | ³J_CF ≈ 5–8 |

| C3 | 118 – 122 | Doublet (d) | ²J_CF ≈ 35–40 |

| C5 | 115 – 120 | Doublet (d) | ⁴J_CF ≈ 3–5 |

| C8 (-CH₂-) | 40 – 45 | Doublet (d) | ⁴J_CF ≈ 1-3 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of (2-Fluoropyridin-4-yl)methanamine dihydrochloride in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. To confirm the -N⁺H₃ peak, add one drop of D₂O to the NMR tube and re-acquire the spectrum to observe the disappearance of the signal.[8]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to distinguish the CH₂ group from the quaternary and CH carbons.

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of the dihydrochloride salt will be dominated by absorptions related to the protonated amine and pyridinium moieties.

-